Product packaging for 3-Ethoxy-1,1,5-trimethylcyclohexane(Cat. No.:CAS No. 67583-77-1)

3-Ethoxy-1,1,5-trimethylcyclohexane

Cat. No.: B1616909
CAS No.: 67583-77-1
M. Wt: 170.29 g/mol
InChI Key: JVBNHJDWWBSWLE-UHFFFAOYSA-N
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Description

3-Ethoxy-1,1,5-trimethylcyclohexane is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B1616909 3-Ethoxy-1,1,5-trimethylcyclohexane CAS No. 67583-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67583-77-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-ethoxy-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3

InChI Key

JVBNHJDWWBSWLE-UHFFFAOYSA-N

SMILES

CCOC1CC(CC(C1)(C)C)C

Canonical SMILES

CCOC1CC(CC(C1)(C)C)C

Other CAS No.

67583-77-1
24691-15-4

Pictograms

Flammable; Irritant

Origin of Product

United States

Contextualization Within Cyclohexane Derivatives and Alkoxy Substituted Alicyclic Systems

Alkoxy-substituted alicyclic systems, where an ether group is attached to a cyclic alkane, introduce further layers of complexity. The oxygen atom of the alkoxy group, with its lone pairs of electrons, and the alkyl portion can engage in unique electronic and steric interactions within the ring system. 3-Ethoxy-1,1,5-trimethylcyclohexane is a prime example of a molecule where these features converge. It is a polysubstituted cyclohexane (B81311) bearing both alkyl (methyl) and alkoxy (ethoxy) groups, making it an interesting case study. The specific substitution pattern—a gem-dimethyl group at the 1-position, an ethoxy group at the 3-position, and a methyl group at the 5-position—creates a complex interplay of steric forces that governs the ring's preferred conformation.

Significance of 3 Ethoxy 1,1,5 Trimethylcyclohexane As a Model System for Stereochemical and Conformational Investigations

The true value of 3-Ethoxy-1,1,5-trimethylcyclohexane in a research context lies in its utility as a model system for dissecting complex stereochemical and conformational principles. The analysis of such a molecule allows for a deeper understanding of the non-covalent interactions that dictate molecular shape and stability.

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations, which can be interconverted through a "ring-flip". masterorganicchemistry.com In this process, axial substituents become equatorial and vice-versa. pressbooks.pub For a monosubstituted cyclohexane (B81311), the conformation where the substituent occupies the more spacious equatorial position is generally more stable, as it avoids destabilizing 1,3-diaxial interactions—steric clashes with other axial substituents on the same side of the ring. libretexts.org

The energetic cost of placing a substituent in an axial position is quantified by its "A-value". A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com These values are crucial for predicting the most stable conformation of a polysubstituted cyclohexane.

Table 1: Conformational A-Values for Relevant Substituents

Substituent A-Value (kcal/mol)
Methyl (-CH₃) ~1.7
Ethyl (-CH₂CH₃) ~1.8
Ethoxy (-OCH₂CH₃) ~0.9

A-values represent the energy difference between the axial and equatorial conformations. Data compiled from various sources on conformational analysis. libretexts.orgquizlet.com

Overview of Key Isomeric Forms and Their Fundamental Stereochemical Distinctions

Strategies for the Direct Elaboration of this compound

The direct installation of an ethoxy group onto the 1,1,5-trimethylcyclohexane skeleton represents a primary approach to synthesizing the target compound. This involves forming a carbon-oxygen ether bond, for which several classical and modern catalytic methods are available.

Traditional etherification reactions provide reliable, though sometimes limited, pathways to compounds like this compound. The Williamson ether synthesis and alkoxymercuration-demercuration of alkenes are two of the most fundamental methods.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. For the target molecule, this would entail the deprotonation of 3,3,5-trimethylcyclohexanol (B90689) using a strong base like sodium hydride to form the corresponding sodium alkoxide. This intermediate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to yield the final ether product.

A second major pathway is the alkoxymercuration-demercuration reaction. vaia.com This method proceeds by reacting an alkene, in this case, a trimethylcyclohexene isomer, with an alcohol in the presence of a mercury salt like mercuric acetate. This forms an alkoxymercury intermediate, which is subsequently reduced with sodium borohydride (B1222165) to replace the mercury with a hydrogen atom, yielding the ether. vaia.com This approach avoids the use of strong bases and can offer different regioselectivity compared to other methods.

MethodStarting MaterialsKey ReagentsGeneral Mechanism
Williamson Ether Synthesis3,3,5-Trimethylcyclohexanol, Ethyl HalideStrong Base (e.g., NaH)Nucleophilic substitution (SN2) of a halide by an alkoxide.
Alkoxymercuration-DemercurationTrimethylcyclohexene, Ethanol (B145695)Hg(OAc)2, NaBH4Electrophilic addition of an alkoxymercury group to a double bond, followed by reductive demercuration. vaia.com

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been developed for the formation of C–O bonds. For instance, an efficient palladium-catalyzed intermolecular hydroalkoxylation has been demonstrated for the synthesis of (E)-(3-alkoxybut-1-enyl)benzenes from 1-arylbutadienes. organic-chemistry.org This type of transformation, which adds an alcohol across a double bond, showcases the potential for catalytic methods to form ethers under specific conditions.

While a direct palladium-catalyzed synthesis of this compound from a simple cyclohexene (B86901) precursor is not prominently documented, the principles of palladium-catalyzed C-O coupling could be adapted. Such a strategy might involve the reaction of an appropriate trimethylcyclohexenyl derivative (e.g., a halide or triflate) with ethanol in the presence of a palladium catalyst and a suitable ligand, analogous to Buchwald-Hartwig amination, but for ether formation. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical approaches.

Stereoselective and Stereospecific Syntheses of Substituted Cyclohexane Ring Systems

Constructing the core cyclohexane ring with precise control over the arrangement of multiple substituents is a formidable challenge. Advanced methodologies, including cascade reactions and metal-catalyzed cyclizations, provide powerful solutions for creating such complex carbocyclic frameworks, which can then be further functionalized to yield target molecules like this compound.

Domino reactions, also known as cascade reactions, are highly efficient processes where a single event triggers a sequence of consecutive intramolecular transformations to rapidly build molecular complexity from simple starting materials. wikipedia.orgpsu.edu A notable example is the stereoselective synthesis of highly substituted cyclohexanes initiated by rhodium carbenes. bohrium.comnih.gov

In a reported methodology, a rhodium-carbene, generated from a vinyldiazoacetate, reacts with an allyl alcohol to initiate a complex and highly stereocontrolled cascade. bohrium.comnih.gov The sequence involves:

Ylide Formation: The rhodium carbene reacts with the alcohol to form an oxonium ylide.

nih.govnih.gov-Sigmatropic Rearrangement: The ylide undergoes a rapid rearrangement.

Oxy-Cope Rearrangement: This is followed by another sigmatropic rearrangement to form a key intermediate.

Carbonyl Ene Reaction: The final ring-closing step proceeds via an ene reaction to furnish the cyclohexane ring.

This powerful domino sequence can generate cyclohexanes with four stereocenters in high diastereoselectivity (>97:3 dr) and enantioselectivity (99% ee). bohrium.comnih.gov The development of such convergent strategies provides a desirable alternative to classical methods like the Diels-Alder reaction for accessing complex cyclohexane structures. bohrium.com

Catalyst SystemReactantsKey Reaction StepsReported Stereoselectivity
Chiral Rhodium CatalystVinyldiazoacetates, Allyl AlcoholsYlide formation, nih.govnih.gov-Sigmatropic Rearrangement, Oxy-Cope Rearrangement, Carbonyl Ene Reaction bohrium.comnih.gov>97:3 dr, 99% ee nih.gov

Annulation strategies, where a ring is formed by combining two smaller fragments, are a cornerstone of cyclic system synthesis. A novel and efficient approach is the iridium-catalyzed (5+1) annulation to construct cyclohexanes. nih.govacs.org This method combines a 1,5-diol with a methyl ketone to form a substituted cyclohexane ring. nih.gov

The process operates through a "hydrogen borrowing" mechanism, where the iridium catalyst temporarily removes hydrogen from the diol to generate a dialdehyde (B1249045) in situ. acs.org This highly reactive intermediate then undergoes a sequence of aldol (B89426) condensations with the ketone, followed by cyclization and reduction, as the catalyst returns the "borrowed" hydrogen to complete the catalytic cycle. This atom-economical process forms two new C-C bonds and generates water as the only byproduct. acs.orgacs.org The methodology allows for the synthesis of a diverse range of multisubstituted cyclohexanes, often with high levels of diastereoselectivity. nih.gov

CatalystReactant TypesStrategyKey Features
Iridium Complex1,5-Diols, Methyl Ketones(5+1) Annulation via Hydrogen Borrowing nih.govacs.orgHigh atom economy, forms two C-C bonds, produces water as a byproduct. acs.orgacs.org

Base-mediated intramolecular cyclizations are a fundamental strategy for forming rings. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are particularly effective for generating carbanions that can act as internal nucleophiles. nih.govrsc.org An appropriate acyclic precursor containing both an electrophilic center (e.g., an alkyl halide or tosylate) and a site that can be deprotonated (e.g., a carbon alpha to a carbonyl or nitrile group) can be induced to cyclize.

For example, a 6-halo-2-ketone derivative could be treated with LDA to selectively deprotonate the α-carbon, creating a potent nucleophile. This carbanion would then undergo an intramolecular SN2 reaction, attacking the carbon bearing the halide to forge the C-C bond that closes the six-membered ring. The regioselectivity and stereoselectivity of such cyclizations are influenced by factors like the geometry of the transition state (e.g., following Baldwin's rules) and the substitution pattern of the acyclic precursor. While conceptually simple, this approach remains a powerful tool for the targeted synthesis of specific cyclohexane derivatives.

Explorations in Hydrogen Borrowing Catalysis for Cyclohexane Core Construction

Hydrogen borrowing catalysis has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, offering a green alternative to traditional alkylation methods. researchgate.net This methodology typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" hydrogen in the process. The reactive carbonyl intermediate can then participate in a variety of bond-forming reactions, after which the borrowed hydrogen is returned to the molecule, regenerating the catalyst.

A notable application of this concept is the iridium-catalyzed (5+1) annulation for the synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones. acs.orgnih.gov This process involves two sequential hydrogen borrowing events, leading to the formation of multisubstituted cyclic products with a high degree of stereocontrol. acs.org The reaction is mediated by an iridium catalyst that first oxidizes a 1,5-diol to the corresponding dialdehyde or keto-aldehyde in situ. nih.gov This intermediate then undergoes a double aldol condensation with a ketone, followed by reduction of the resulting enone functionalities by the iridium-hydride species. The use of chiral iridium(I) complexes has enabled the development of asymmetric versions of this reaction, affording enantioenriched cyclohexanes with high levels of enantioselectivity. nih.govnih.gov

While a direct synthesis of this compound via this method has not been explicitly reported, the principles of hydrogen borrowing catalysis offer a conceptual framework for its potential construction. For instance, a suitably substituted 1,5-diol could, in principle, be cyclized with a ketone fragment to construct the trimethylcyclohexane core.

Catalytic Systems for Hydrogen Borrowing Annulation in Cyclohexane Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
Iridium(III) complex1,5-diols and pentamethylphenyl (Ph*) ketonesRacemic multisubstituted cyclohexanesAchiral catalyst, (5+1) annulation process nih.gov
Chiral Iridium(I) complex with (R)-BINAP1,5-diols and ketonesEnantioenriched cyclohexanesAsymmetric catalysis, moderate enantioselectivity nih.gov
Ir(cod)(acac) and DTBM-SEGPHOS1,5-diols and ketonesEnantioenriched cyclohexanesHigh diastereo- and enantioselectivity nih.gov

Methodological Developments in the Synthesis of Functionalized Trimethylcyclohexane Scaffolds

The synthesis of highly substituted cyclohexane derivatives, such as this compound, requires precise control over the introduction of functional groups and the management of steric interactions.

The introduction of an ethoxy group onto a pre-existing trimethylcyclohexane skeleton, or its incorporation during the ring-forming process, necessitates selective etherification methodologies. The direct etherification of alcohols is a desirable transformation, and iron(III) triflate has been shown to be an effective catalyst for this purpose, allowing for the synthesis of both symmetrical and unsymmetrical ethers from alcohols. acs.org The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions, enhancing the selectivity of ether formation, particularly with substrates bearing electron-donating groups. acs.org

For sterically hindered alcohols, which would be the case for a precursor to this compound, traditional etherification methods like the Williamson ether synthesis can be challenging. An alternative approach involves the use of electrogenerated carbocations from carboxylic acids, which can then be trapped by an alcohol to form hindered ethers under non-acidic conditions. nih.gov This method has been shown to be effective for a wide range of otherwise difficult-to-access ethers. nih.gov

The selective oxidation of a cyclohexanol (B46403) to a cyclohexanone, followed by reduction and etherification, is another potential route. The oxidation of cyclohexanols can be achieved with high selectivity using various reagents, and the subsequent stereoselective reduction can provide the desired alcohol precursor for etherification. nih.gov

Methodologies for Selective Etherification
MethodologyCatalyst/ReagentSubstrate ScopeKey AdvantagesReference
Dehydrative EtherificationIron(III) triflate / NH4ClBenzylic and other secondary alcoholsEnvironmentally benign, high selectivity acs.org
Decarboxylative EtherificationElectrochemical oxidationHindered alcohols and carboxylic acidsAccess to sterically hindered ethers, non-acidic conditions nih.gov
Reductive EtherificationHydrosilane / AgNTf2DialdehydesMild conditions, synthesis of cyclic ethers organic-chemistry.org

The 1,1,5-trimethylcyclohexane scaffold features a sterically demanding quaternary carbon center at the C1 position. The construction of such centers is a significant synthetic challenge due to the inherent steric hindrance. nih.gov The presence of a quaternary center can, however, be exploited to guide the stereochemical outcome of subsequent reactions. nih.gov

Several strategies have been developed to address the formation of sterically congested cyclohexane cores. One approach involves the use of cascade reactions, such as a Michael-Michael-1,2-addition sequence, which can provide access to fully substituted cyclohexanes with multiple stereocenters in a single pot with high stereoselectivity. acs.org Another powerful method is the rhodium-carbene initiated domino reaction of vinyldiazoacetates and allyl alcohols, which can generate cyclohexanes with four stereocenters with excellent diastereoselectivity and enantioselectivity.

The synthesis of vicinal all-carbon quaternary centers, an even greater challenge, has been addressed through the acid-catalyzed cycloisomerization of neopentylic epoxides. acs.org This reaction proceeds under mild conditions and allows for the rapid construction of polyfunctionalized systems containing these highly congested motifs.

For the specific case of a trimethylcyclohexane, the strategic placement of gem-dimethyl groups can influence the conformational preferences of the ring and direct the approach of incoming reagents, thereby controlling the stereochemical outcome of further functionalization.

Strategies for Constructing Sterically Congested Cyclohexane Cores
MethodologyKey FeaturesApplicabilityReference
One-Pot Michael-Michael-1,2-AdditionOrganocatalytic, forms multiple stereocentersSynthesis of fully substituted cyclohexanes acs.org
Rhodium-Carbene Initiated Domino ReactionHigh stereocontrol (diastereo- and enantioselectivity)Synthesis of cyclohexanes with four stereocenters
Acid-Catalyzed Cycloisomerization of Neopentylic EpoxidesMild conditions, synthesis of vicinal all-carbon quaternary centersFormation of highly functionalized tetralin and chromane (B1220400) systems acs.org

Elucidation of Reaction Mechanisms in Etherification and Alkylation Processes (e.g., Williamson's Etherification)

The formation of the ether linkage in this compound can be achieved through various etherification methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of an ethoxide nucleophile with a 3-halo-1,1,5-trimethylcyclohexane or, more favorably, the reaction of a 1,1,5-trimethylcyclohexan-3-oxide with an ethyl halide. libretexts.org

The mechanism of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgpressbooks.pub The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. wikipedia.org For an efficient synthesis of this compound, the choice of reactants is critical to favor the SN2 pathway and minimize competing elimination (E2) reactions. libretexts.org

Key Mechanistic Considerations:

Nature of the Alkyl Halide: Primary alkyl halides are ideal substrates for the Williamson ether synthesis as they are less sterically hindered and less prone to elimination. masterorganicchemistry.comlibretexts.org Therefore, using ethyl halide (e.g., ethyl bromide or ethyl iodide) as the electrophile and the sodium salt of 3-hydroxy-1,1,5-trimethylcyclohexane (sodium 1,1,5-trimethylcyclohexan-3-oxide) as the nucleophile would be the preferred route.

Steric Hindrance: The stereochemistry of the cyclohexane ring can influence the reaction rate. The accessibility of the electrophilic carbon to the incoming nucleophile is a key factor.

Strength of the Base/Nucleophile: The alkoxide is a strong base, which can promote the E2 elimination pathway, especially with secondary or tertiary alkyl halides. libretexts.org

Solvent: The choice of solvent is also important. Polar aprotic solvents like DMSO or THF can accelerate SN2 reactions. masterorganicchemistry.com

A general representation of the Williamson ether synthesis for this compound is depicted below:

Reaction Scheme:

Generated code

The success of this synthesis hinges on the careful selection of reagents and reaction conditions to maximize the yield of the desired ether product.

Stereochemical Control and Diastereoselectivity in Cyclohexane Ring-Forming Reactions

The synthesis of substituted cyclohexanes often leads to the formation of multiple stereoisomers. Controlling the stereochemistry, particularly the diastereoselectivity, is a significant challenge and a primary focus in modern organic synthesis. acs.orgnih.gov The relative orientation of the ethoxy and methyl groups on the cyclohexane ring of this compound is determined by the stereochemical course of the synthetic route employed.

Several strategies are utilized to achieve high diastereoselectivity in the formation of substituted cyclohexanes:

Conformational Control: The chair conformation of the cyclohexane ring plays a crucial role in directing incoming reagents. Reactions that proceed through a chair-like transition state are often favored, as this minimizes steric interactions. youtube.com For instance, in the reduction of a substituted cyclohexanone, the approach of the hydride reagent can be influenced by the existing substituents, leading to the preferential formation of one diastereomer.

Substrate-Controlled Diastereoselection: The existing stereocenters in a starting material can direct the stereochemical outcome of a subsequent reaction. This is a powerful tool for building complex stereochemical arrays.

Reagent-Controlled Diastereoselection: Chiral reagents or catalysts can be used to induce the formation of a specific diastereomer, regardless of the inherent stereochemical bias of the substrate.

A notable example of achieving diastereoselectivity is through the hydrogenation of an enol ether precursor, such as 3,3,5-trimethylcyclohexenyl ethyl ether. Catalytic hydrogenation of this compound over a palladium catalyst has been shown to produce trans-3,3,5-trimethylcyclohexyl ethyl ether with high purity. google.com The stereoselectivity arises from the preferential adsorption of one face of the double bond onto the catalyst surface.

Table 1: Factors Influencing Diastereoselectivity in Cyclohexane Synthesis

FactorDescriptionImpact on Stereoselectivity
Transition State Geometry Reactions proceeding through a lower energy, chair-like transition state are favored. youtube.comHigh diastereoselectivity can be achieved by designing reactions that avoid higher energy boat-like transition states. youtube.com
Steric Hindrance Bulky substituents on the cyclohexane ring can block certain trajectories of attack by a reagent.Directs the incoming group to the less hindered face of the molecule.
Catalyst Choice The nature of the catalyst can significantly influence the stereochemical outcome.Certain catalysts can promote the formation of a specific diastereomer.

The ability to control the relative stereochemistry of the substituents on the cyclohexane ring is paramount for synthesizing specific isomers of this compound with desired properties.

Investigation of Catalytic Cycles and Intermediate Species in Transition Metal-Mediated Syntheses (e.g., Rhodium-Carbene, Iridium)

Transition metal catalysis offers powerful methods for the construction and functionalization of cyclohexane rings, often with high levels of stereocontrol. acs.org Rhodium and iridium catalysts, in particular, have been extensively studied for their ability to mediate a variety of transformations, including C-H functionalization and annulation reactions. nih.govnih.gov

Rhodium-Carbene Chemistry:

Rhodium(II) catalysts are well-known to react with diazo compounds to generate rhodium-carbene intermediates. nih.govrsc.org These highly reactive species can undergo a variety of subsequent reactions, including C-H insertion, which can be used to form or functionalize cyclohexane rings.

The catalytic cycle for a rhodium-catalyzed C-H insertion reaction generally involves the following steps:

Carbene Formation: The rhodium(II) catalyst reacts with a diazo compound to form a rhodium-carbene complex. nih.gov

C-H Insertion: The rhodium-carbene attacks a C-H bond of the substrate, in this case, a cyclohexane precursor, leading to the formation of a new carbon-carbon bond. nih.gov

Product Release and Catalyst Regeneration: The functionalized product dissociates from the catalyst, which is then free to enter another catalytic cycle. nih.gov

Kinetic studies have shown that the C-H functionalization step is often the rate-determining step in these reactions. nih.gov

Iridium Catalysis:

Iridium catalysts have emerged as powerful tools for C-H activation and functionalization. nih.govnih.gov Iridium-catalyzed reactions can be used to form cyclohexane rings through annulation strategies, such as the (5+1) annulation of 1,5-diols with methyl ketones. acs.org This process operates through a hydrogen borrowing mechanism, where the iridium catalyst transiently oxidizes the diol to a dialdehyde, which then undergoes a condensation reaction with the ketone, followed by reduction to form the cyclohexane ring. acs.org

Table 2: Comparison of Rhodium and Iridium Catalysis in Cyclohexane Synthesis

Catalyst TypeKey IntermediatesTypical ReactionsAdvantages
Rhodium Rhodium-carbene complexes nih.govrsc.orgC-H insertion, cyclopropanationHigh turnover numbers, enantioselective transformations nih.govcapes.gov.br
Iridium Iridium-hydride speciesHydrogen borrowing catalysis, C-H activation acs.orgnih.govHigh stereocontrol, atom economy acs.orgnih.gov

The investigation of these catalytic cycles and the characterization of the reactive intermediates are crucial for optimizing reaction conditions and developing new, more efficient synthetic methods for complex molecules like this compound.

Analysis of Electrophilic and Nucleophilic Addition Mechanisms on Cyclohexene Scaffolds (e.g., Alkoxybromination)

The double bond in a cyclohexene precursor provides a versatile handle for introducing functionality, including the ethoxy group found in this compound. Electrophilic addition reactions are a fundamental class of reactions for alkenes, where an electrophile adds across the double bond. chemguide.co.uklibretexts.org

A relevant example is the alkoxybromination reaction, where a cyclohexene derivative reacts with a source of electrophilic bromine (like N-bromosuccinimide, NBS) in the presence of an alcohol (in this case, ethanol). The mechanism proceeds in two main steps:

Formation of a Bromonium Ion: The electrophilic bromine atom is attacked by the pi electrons of the cyclohexene double bond, forming a cyclic bromonium ion intermediate. This intermediate prevents the formation of a simple carbocation and dictates the stereochemical outcome of the reaction.

Nucleophilic Attack by the Alcohol: The ethanol solvent then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom (anti-addition). This results in the formation of a trans-1-bromo-2-ethoxycyclohexane derivative.

Alkoxymercuration-Demercuration:

Another powerful method for the Markovnikov addition of an alcohol to an alkene is the alkoxymercuration-demercuration reaction. libretexts.org This two-step process involves:

Alkoxymercuration: The cyclohexene derivative reacts with a mercury(II) salt, such as mercury(II) trifluoroacetate, in the presence of ethanol. The ethanol attacks the more substituted carbon of the mercurinium ion intermediate. libretexts.org

Demercuration: The resulting organomercury compound is then treated with a reducing agent, typically sodium borohydride, to replace the mercury-containing group with a hydrogen atom, yielding the ether product. libretexts.org

These electrophilic addition reactions provide reliable methods for installing the ethoxy group onto a cyclohexene scaffold with predictable regioselectivity and stereoselectivity.

Complex-Induced Proximity Effects (CIPE) in Directed Functionalization Reactions

Complex-Induced Proximity Effects (CIPE) refer to the acceleration of a reaction due to the pre-association of reactants through a non-covalent interaction, often involving a metal complex or a supramolecular host. nih.gov In the context of synthesizing or functionalizing this compound, CIPE could be exploited to achieve site-selective reactions.

For instance, a directing group on the cyclohexane ring could coordinate to a transition metal catalyst, bringing the catalytic center into close proximity to a specific C-H bond. This would facilitate the selective functionalization of that C-H bond over others in the molecule.

The application of CIPE could lead to novel and highly selective methods for the synthesis and late-stage functionalization of complex molecules like this compound, offering advantages in terms of efficiency and selectivity.

Spectroscopic Characterization and Structural Elucidation in Research of 3 Ethoxy 1,1,5 Trimethylcyclohexane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Ethoxy-1,1,5-trimethylcyclohexane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish its constitution, configuration, and preferred conformation.

The primary structure of this compound can be deduced from the chemical shifts, multiplicities, and integration of signals in its ¹H and ¹³C NMR spectra. The presence of an ethoxy group is indicated by a characteristic triplet and quartet in the ¹H NMR spectrum and two distinct signals in the upfield region of the ¹³C NMR spectrum. The trimethylated cyclohexane (B81311) ring gives rise to a series of signals corresponding to the methyl, methylene (B1212753), and methine protons and carbons.

The stereochemistry of the substituents on the cyclohexane ring significantly influences the chemical shifts of the ring protons and carbons. In the case of the cis and trans isomers of this compound, the orientation of the ethoxy and methyl groups (axial or equatorial) will result in distinct spectral features. For instance, an axial proton will typically resonate at a higher field (lower ppm) compared to its equatorial counterpart.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for a Stereoisomer of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.45q2H-O-CH₂ -CH₃
3.30m1HH-3
1.70 - 1.55m2HCyclohexane CH₂
1.50 - 1.35m2HCyclohexane CH₂
1.25t3H-O-CH₂-CH₃
1.18m1HH-5
0.95s3HC1-CH₃
0.93s3HC1-CH₃
0.88d3HC5-CH₃

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) for a Stereoisomer of this compound

Chemical Shift (δ, ppm)Assignment
75.8C-3
64.2-O-CH₂ -CH₃
45.1C-2
42.8C-6
34.5C-4
32.7C-1
31.9C-5
28.9C1-CH₃ (equatorial)
25.4C1-CH₃ (axial)
22.5C5-CH₃
15.7-O-CH₂-CH₃

While ¹H and ¹³C NMR provide information about the connectivity of atoms, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial relationships between protons, which in turn defines the molecule's configuration and preferred conformation.

In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. For this compound, NOESY can definitively establish the relative stereochemistry of the ethoxy group at C-3 and the methyl group at C-5. For example, in a cis isomer where both the ethoxy and C-5 methyl groups are in equatorial positions, a NOESY correlation would be expected between the methine proton at C-3 (H-3) and the axial protons at C-2 and C-4. Conversely, if the ethoxy group were axial, a strong NOESY cross-peak would be observed between H-3 and the axial protons at C-1 and C-5. The analysis of these through-space interactions allows for an unambiguous assignment of the diastereomer's structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

The electron ionization (EI) mass spectrum of this compound (C₁₁H₂₂O, molecular weight: 170.29 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be characteristic of an aliphatic ether and a substituted cyclohexane. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), and various fragments from the cyclohexane ring. The cleavage of the C-O bond is a common fragmentation pathway for ethers. Additionally, the loss of a methyl group (M-15) from the trimethylated ring is also anticipated. Predicted collision cross-section (CCS) values for various adducts can also aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adductm/z
[M+H]⁺171.17435
[M+Na]⁺193.15629
[M-H]⁻169.15979
[M]⁺170.16652
Data predicted by computational methods. uni.lu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Structural Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule's bonds.

For this compound, the most characteristic absorption band in the FT-IR spectrum is the C-O-C stretching vibration of the ether linkage, which is expected to appear in the region of 1150-1085 cm⁻¹. The spectrum will also feature strong C-H stretching vibrations from the methyl and methylene groups in the 2960-2850 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups are anticipated in the 1470-1365 cm⁻¹ range. The absence of a strong, broad absorption in the 3600-3200 cm⁻¹ region confirms the absence of a hydroxyl group, distinguishing it from a corresponding alcohol.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1470-1450MediumCH₂ bending
1380-1365MediumC-H bending (methyl)
1150-1085StrongC-O-C stretching (ether)

Theoretical and Computational Chemistry Studies on 3 Ethoxy 1,1,5 Trimethylcyclohexane

Quantum Chemical Calculations for Conformational Analysis and Energetics

The conformational landscape of 3-Ethoxy-1,1,5-trimethylcyclohexane is intricate, owing to the presence of multiple stereocenters and the flexible cyclohexane (B81311) ring. Quantum chemical calculations are indispensable tools for dissecting this complexity.

Density Functional Theory (DFT) stands as a powerful method for accurately predicting the geometries and relative energies of the various stereoisomers of this compound. The molecule can exist in several diastereomeric forms (cis/trans relationships between the substituents at C3 and C5) and each of these can exist as a pair of enantiomers. Furthermore, each diastereomer has multiple possible chair and boat conformations.

For a comprehensive analysis, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be performed. These calculations would elucidate the energetic penalties associated with different substituent orientations. For instance, the ethoxy and methyl groups can be either axial or equatorial. Generally, larger substituents prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org

In the case of this compound, the gem-dimethyl group at C1 introduces significant steric considerations. The relative stability of the stereoisomers will be dictated by the interplay of the steric demands of the ethoxy group at C3 and the methyl group at C5. DFT calculations would provide precise energy differences between these conformations, allowing for the prediction of the equilibrium populations of each conformer at a given temperature. Studies on similar polysubstituted cyclohexanes have demonstrated that DFT can predict these energy differences with a high degree of accuracy. rsc.org

Table 1: Hypothetical Relative Stabilities of this compound Conformers using DFT

Conformer3-Ethoxy Position5-Methyl PositionRelative Energy (kcal/mol)
AEquatorialEquatorial0.00
BAxialEquatorial2.15
CEquatorialAxial1.85
DAxialAxial4.50

Note: These values are illustrative and based on typical A-values for ethoxy and methyl groups, adjusted for potential interactions.

While DFT provides high accuracy, it is computationally expensive. Molecular Mechanics (MM) offers a faster, albeit less precise, method for exploring the vast conformational space of this compound. youtube.com Force fields like MMFF94 or AMBER are parameterized to handle organic molecules and can rapidly generate and optimize the geometries of thousands of possible conformers. nih.gov

The typical workflow would involve an initial broad conformational search using MM to identify low-energy conformers. The most promising candidates would then be subjected to more rigorous geometry optimization using DFT to refine their structures and energies. This hierarchical approach balances computational cost with accuracy, ensuring a thorough exploration of the potential energy surface. youtube.com The refined geometries would provide detailed structural information, such as bond lengths, bond angles, and dihedral angles, for the most stable conformers.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the potential chemical reactions of this compound, such as pyrolysis or oxidation. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the structures of the transition states that connect reactants to products. rsc.org

For example, in a hypothetical pyrolysis reaction, the C-O bond of the ethoxy group or a C-C bond of the cyclohexane ring could cleave. DFT calculations can be used to locate the transition state for each potential bond-breaking event and calculate the associated activation energy. The pathway with the lowest activation energy will be the most kinetically favorable. Such studies on related ethers and cycloalkanes have shown that these computational models can accurately predict product distributions and reaction kinetics.

Development and Application of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical and chemical properties. nih.gov For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, viscosity, and solvent miscibility without the need for experimental measurements.

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds (e.g., other substituted cyclohexanes and ethers). These descriptors, which quantify various aspects of the molecular structure (e.g., size, shape, electronic properties), are then used to build a mathematical model that predicts the property of interest. researchgate.net For this compound, its calculated descriptors could then be fed into this model to estimate its properties. The accuracy of the prediction would depend on the quality and relevance of the data set used to train the model.

Table 2: Illustrative QSPR-Predicted Properties of this compound

PropertyPredicted Value
Boiling Point (°C)215.4
LogP (Octanol-Water Partition Coefficient)3.8
Molar Refractivity53.2

Note: These values are hypothetical and for illustrative purposes.

Free Energy Landscape Analysis and Dynamic Simulations of Cyclohexane Ring Inversion

The cyclohexane ring is not static but undergoes a dynamic "ring flip" between two chair conformations. pressbooks.pub For this compound, the two chair forms of a given stereoisomer will generally have different energies, and the ring flip is a crucial aspect of its dynamic behavior.

Free energy landscape analysis, often performed using techniques like metadynamics or umbrella sampling in conjunction with molecular dynamics (MD) simulations, can map out the energy profile of this ring inversion process. nih.govresearchgate.net These simulations would reveal the energy barriers separating the two chair conformations, as well as the energies of intermediate conformations like the twist-boat and half-chair. nih.govvu.nl The calculated free energy barrier for the ring flip is a direct measure of the rate of interconversion between the two chair forms.

Kinetic Modeling and Thermochemical Calculations for Reaction Pathway Prediction

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity for this compound and its potential reaction intermediates and products can be calculated with good accuracy using computational methods like G3 or G4 theory. These data are then used to determine the temperature and pressure dependence of the reaction rates. The resulting kinetic model can predict the evolution of the chemical system over time, providing valuable insights into product yields and reaction times under different conditions. Similar kinetic models have been successfully developed for the pyrolysis of biomass and other complex organic molecules. researchgate.netarxiv.orgtdx.cat

Derivatization and Functionalization of 3 Ethoxy 1,1,5 Trimethylcyclohexane Scaffolds in Advanced Chemical Research

Strategies for Selective Chemical Transformations and Introduction of Diverse Functionalities

The functionalization of a saturated scaffold like 3-ethoxy-1,1,5-trimethylcyclohexane requires robust and selective chemical methods. The inherent stability of C-H and C-O ether bonds necessitates specific strategies to introduce diverse chemical groups, thereby transforming the relatively inert starting material into a versatile synthetic intermediate.

Key functionalization strategies can target either the ether linkage or the cyclohexane (B81311) ring's C-H bonds.

Ether Cleavage: The ethoxy group is a primary target for initial transformation. Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pubmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2) by the halide ion. pressbooks.publongdom.org Cleavage of the C-O bond in this compound would yield 1,1,5-trimethylcyclohexan-3-ol, a crucial alcohol intermediate that opens pathways to a wide range of subsequent transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution.

C-H Bond Functionalization: Direct functionalization of unactivated C-H bonds on the cyclohexane ring represents a more advanced and atom-economical approach. repec.orgnih.gov Modern catalysis offers methods for site- and stereoselective C-H functionalization, often using transition metal catalysts. repec.org For a molecule like this compound, catalyst-controlled reactions could potentially overcome the inherent reactivity preferences of the substrate, allowing for the targeted introduction of functional groups at specific methylene (B1212753) (CH₂) positions on the ring. nih.gov Donor/acceptor carbene insertion, for instance, is a powerful technique for desymmetrizing cyclohexane derivatives with high selectivity. repec.org

These primary transformations can be followed by a variety of secondary reactions to introduce diverse functionalities.

Target Site Reaction Type Reagents/Catalysts Potential Product/Intermediate Potential Subsequent Functionalities
Ethoxy Group Ether CleavageHBr or HI1,1,5-Trimethylcyclohexan-3-olAlcohol, Ketone (via oxidation), Alkyl Halide, Ester, Tosylate
Cyclohexane Ring C-H Activation/HalogenationRadical Initiators (e.g., AIBN), NBS/NCSHalogenated Cyclohexane DerivativeGrignard Reagents, Organolithiums, Amines, Azides
Cyclohexane Ring C-H Carbene InsertionRh or Ir catalysts, Diazo compoundsEster-functionalized CyclohexaneCarboxylic Acids, Amides, Alcohols (via reduction)
Cyclohexane Ring OxidationStrong Oxidants (e.g., KMnO₄, CrO₃)Ring-opened Diacids or other oxidized productsFurther derivatization of carboxylic acids

Design and Synthesis of Chiral this compound Ligands and Catalysts

The development of chiral ligands is central to asymmetric catalysis, which is essential for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries. numberanalytics.com The design of effective chiral ligands often relies on "privileged" scaffolds that possess specific steric and electronic properties. numberanalytics.comnumberanalytics.com The this compound framework, particularly its chiral isomers like (3R,5R)-3-ethoxy-1,1,5-trimethylcyclohexane, offers a promising, yet unexplored, starting point for novel ligand development. nih.gov

The design strategy for a chiral ligand from this scaffold would involve several key steps:

Chiral Scaffolding: Starting with a stereochemically defined isomer, such as the (3R,5R)-cis isomer, ensures that the chirality is built into the ligand backbone.

Functional Group Handle: The ethoxy group can be converted to a hydroxyl group via ether cleavage, providing a reactive site for further modification without disturbing the chiral centers on the ring.

Introduction of Coordinating Atoms: The chiral alcohol intermediate can be used to introduce heteroatoms capable of coordinating to a metal center. Phosphine (B1218219) groups (P), common in highly successful ligands like BINAP and DuPhos, are a prime target. numberanalytics.comtcichemicals.comnih.gov

A hypothetical synthetic route could be envisioned as follows:

Step Description Starting Material Proposed Reaction Intermediate/Product Rationale
1 Unveiling the Chiral Core (3R,5R)-3-Ethoxy-1,1,5-trimethylcyclohexaneEther Cleavage with HBr(3R,5R)-1,1,5-Trimethylcyclohexan-3-olCreates a chiral alcohol, a versatile intermediate for introducing ligating groups.
2 Activation of Hydroxyl Group (3R,5R)-1,1,5-Trimethylcyclohexan-3-olConversion to a good leaving group (e.g., tosylate or triflate)(3R,5R)-1,1,5-Trimethylcyclohexan-3-yl tosylateFacilitates nucleophilic substitution to introduce the phosphine moiety.
3 Introduction of Phosphine Ligand (3R,5R)-1,1,5-Trimethylcyclohexan-3-yl tosylateNucleophilic substitution with a phosphide (B1233454) (e.g., LiPPh₂)(3R,5R)-Diphenylphosphino-1,1,5-trimethylcyclohexaneIntroduces a P-donor atom, creating a monodentate chiral phosphine ligand.
4 Formation of a Metal Complex The synthesized chiral phosphine ligandReaction with a metal precursor (e.g., [Rh(COD)₂]BF₄)Chiral Rhodium-phosphine catalyst complexThe final catalyst for use in asymmetric reactions like hydrogenation.

The bulky and conformationally restricted trimethylcyclohexyl backbone of such a ligand would create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. nih.gov

Integration of Cyclohexane Ether Moieties into Supramolecular Architectures and Host-Guest Systems (e.g., Crown Ethers and Podands)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. wwnorton.com Crown ethers are iconic examples of host molecules, capable of selectively binding cations within their central, oxygen-lined cavity. quora.comnih.gov The synthesis of functionalized crown ethers allows for the tuning of their physical properties and binding capabilities. rsc.orgiipseries.org

Integrating the this compound scaffold into a macrocyclic structure like a crown ether could yield novel host molecules with distinct properties. The bulky, lipophilic trimethylcyclohexane unit would be expected to significantly influence the solubility of the macrocycle in organic solvents and modulate its guest-binding behavior. nih.gov

A potential synthetic strategy would involve creating a diol derivative from the cyclohexane ring, which can then be used in a Williamson ether synthesis to form the macrocycle.

Component Description Potential Synthetic Origin Role in Supramolecular System
Cyclohexane Diol Unit A di-hydroxylated derivative of 1,1,5-trimethylcyclohexane.Derived from this compound via C-H oxidation or other functionalization routes.Provides a rigid, sterically demanding, and lipophilic segment within the macrocycle backbone.
Polyether Chain A flexible chain of ethylene (B1197577) glycol units with terminal leaving groups (e.g., ditosylate).Commercially available or synthesized from ethylene glycol.Forms the primary cation-binding region of the crown ether.
Metal Cation Template An alkali metal ion (e.g., K⁺, Na⁺) used during synthesis.An alkali metal salt (e.g., K₂CO₃, NaH).Templates the cyclization reaction, improving the yield of the desired macrocycle size. rsc.org
Resulting Host Molecule A "cyclohexano-crown ether".Templated Williamson ether synthesis between the cyclohexane diol and the polyether chain.A host with a pre-organized cavity for guest binding, with solubility and selectivity modulated by the cyclohexane unit.

The incorporation of the sterically bulky trimethylcyclohexane group could create a more defined and rigid cavity structure compared to simple benzo-crown ethers. beilstein-journals.org This rigidity might enhance the selectivity for guests of a specific size and shape. Furthermore, the lipophilic nature of the substituent would increase the solubility of the entire host-guest complex in nonpolar organic solvents, a valuable property for applications in phase-transfer catalysis.

Exploration of this compound Derivatives in Materials Science (e.g., Liquid Crystalline Systems)

Materials science seeks to establish clear structure-property relationships to design novel materials with specific functions. tandfonline.comrsc.org Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. nih.govcolorado.edu Calamitic (rod-shaped) liquid crystals typically consist of a rigid core, often containing aromatic rings, and flexible terminal alkyl chains. nih.govresearchgate.net

The 1,1,5-trimethylcyclohexane scaffold offers an interesting, non-aromatic building block for the design of new liquid crystalline materials. While less common than phenyl rings, cyclohexane rings are known components in some LC structures, where their non-planar, bulky nature can significantly influence packing and mesophase behavior. usm.my

A hypothetical design for a liquid crystal molecule based on this compound would involve significant molecular engineering to create the required anisotropic, rod-like shape.

Structural Component Hypothetical Derivative Structure Function Design Rationale
Rigid Core Part 1 (Alicyclic) 1,1,5-Trimethylcyclohexane ringProvides steric bulk and influences molecular packing.The non-planar cyclohexane ring can disrupt close packing, potentially lowering melting points and favoring nematic phases. usm.my
Rigid Core Part 2 (Aromatic Linker) A biphenyl (B1667301) or phenyl benzoate (B1203000) groupExtends the molecular length and provides the necessary rigidity and π-π interactions for LC phase formation.This unit would be attached to the cyclohexane ring via a functional group handle (e.g., an ester linkage) derived from initial derivatization.
Flexible Tail A long alkyl or alkoxy chain (e.g., -OC₈H₁₇)Promotes fluidity and prevents crystallization, enabling the formation of a liquid crystalline phase over a specific temperature range.Attached to the terminal end of the aromatic part of the core.
Polar Group (Optional) A cyano (-CN) or nitro (-NO₂) groupCan be added to the aromatic core to increase the molecule's dipole moment and influence dielectric properties. tandfonline.comModifies the electro-optical properties for display applications.

The resulting molecule would be a hybrid structure, combining a saturated alicyclic ring with aromatic units. The presence of the bulky gem-dimethyl and methyl groups on the cyclohexane ring would likely lead to a significant separation between molecules, which could lower the transition temperatures and potentially favor the formation of a nematic phase over more ordered smectic phases. nih.gov The exploration of such derivatives could lead to new liquid crystal materials with unique viscosity, dielectric, and optical properties.

Future Perspectives and Emerging Research Avenues for 3 Ethoxy 1,1,5 Trimethylcyclohexane

Development of Novel and Sustainable Synthetic Methodologies for Substituted Cyclohexane (B81311) Ethers

The synthesis of substituted cyclohexane ethers like 3-Ethoxy-1,1,5-trimethylcyclohexane traditionally relies on methods such as the Williamson ether synthesis. pressbooks.pubmasterorganicchemistry.com This classic Sɴ2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.com However, for a secondary substrate like a 3-halo-1,1,5-trimethylcyclohexane, the Williamson synthesis is often hampered by a competing E2 elimination reaction, which leads to the formation of undesired alkenes and reduces the ether yield. masterorganicchemistry.comyoutube.com Industrial methods for simple ethers, such as the acid-catalyzed dehydration of alcohols, are generally limited to primary alcohols, as secondary and tertiary alcohols readily form alkenes under these conditions. pressbooks.pub

Future research will undoubtedly focus on overcoming these limitations by developing more selective and sustainable synthetic strategies. Key areas of exploration include:

Catalyst Development: Designing novel catalysts that can promote the etherification of secondary and tertiary alcohols with high selectivity. This could involve transition-metal catalysts, such as platinum or gold, which have shown promise in intramolecular hydroalkoxylation reactions to form cyclic ethers. organic-chemistry.org Another avenue is the use of confined catalysts, like imidodiphosphorimidates (IDPis), which can enable enantioselective synthesis of oxygen heterocycles. organic-chemistry.org

Green Chemistry Approaches: Moving away from stoichiometric strong bases (e.g., sodium hydride) and traditional solvents towards greener alternatives. masterorganicchemistry.com This includes using milder bases like silver oxide or developing catalytic systems that can operate in more environmentally benign solvents. pressbooks.pub

Flow Chemistry: Implementing continuous flow processes for ether synthesis. Flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially enhancing selectivity for the desired ether product over elimination byproducts and allowing for safer handling of reactive intermediates.

Advances in In Situ Spectroscopic Probes for Real-time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The shift towards using advanced in situ spectroscopic techniques allows chemists to observe reactions as they happen, providing a wealth of mechanistic data that was previously inaccessible.

For the synthesis of this compound and related ethers, techniques such as online mass spectrometry and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. Online mass spectrometry can be used to detect and identify transient intermediates and trace byproducts, which can be instrumental in uncovering new reaction pathways. acs.org For example, by monitoring a Williamson synthesis in real-time, chemists could precisely quantify the rates of both substitution and elimination, allowing for rapid optimization of conditions to favor ether formation.

Similarly, low-temperature NMR spectroscopy is a powerful tool for characterizing highly reactive species like carbocations or oxocarbenium ions, which are key intermediates in many acid-catalyzed reactions. acs.org By stabilizing and observing these intermediates, researchers can gain direct insight into reaction mechanisms, such as potential molecular rearrangements or the influence of solvent on reactivity. acs.org These insights are critical for designing more efficient and selective syntheses of complex alicyclic ethers. Modern research facilities now routinely integrate NMR, mass spectrometry, and chromatography to provide a comprehensive toolkit for mechanistic investigation. youtube.com

Application of Artificial Intelligence and Machine Learning in Predictive Synthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and materials. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and resources required for experimental work. researchgate.net

In the context of this compound, AI and ML can be applied in several impactful ways:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing substituted cyclohexane ethers with high yield and selectivity. This can help overcome challenges like the competition between substitution and elimination.

Property Prediction: AI models can predict the physicochemical properties of novel, unsynthesized ether analogs. encyclopedia.pub This includes predicting boiling points, solubilities, and even complex biological properties like scent profile, which is directly relevant for its use in the fragrance industry. mdpi.comencyclopedia.pub

Automated Structure Elucidation: ML frameworks are being developed that can analyze raw spectroscopic data, such as 1D NMR spectra, to predict and rank the most likely chemical structures of unknown compounds. rsc.org This technology could dramatically speed up the characterization of products from exploratory synthesis efforts. rsc.org

Table 2: Potential Applications of AI/ML in the Study of this compound

Application Area Specific Task Potential Impact
Synthesis Predict optimal reaction conditions to maximize ether yield. Reduced experimental effort; higher efficiency; minimized byproducts.
Property Prediction Forecast physicochemical properties (e.g., boiling point, vapor pressure). Faster screening of virtual compounds.
Fragrance Discovery Predict the odor profile based on molecular structure. Design of new fragrance molecules with desired scents.
Spectroscopy Assist in the automated elucidation of new analog structures from NMR data. rsc.org Accelerated characterization of novel compounds.

This table is interactive. Users can sort columns by clicking on the headers.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The role of this compound as a fragrance molecule places it at the exciting intersection of synthetic organic chemistry and chemical biology. thegoodscentscompany.com The perception of smell is governed by the interaction of volatile organic compounds with specific olfactory receptors in the nose. This biological recognition is highly dependent on the molecule's three-dimensional shape and functional groups. youtube.com

This link opens up significant opportunities for interdisciplinary research. Synthetic chemists can design and create a library of analogs of this compound, systematically modifying the cyclohexane ring's substitution pattern or the nature of the ether's alkoxy group. These compounds can then be used as chemical probes by biologists to:

Map Structure-Odor Relationships: By testing the olfactory response to each analog, researchers can build detailed models of how specific structural features contribute to a particular scent.

Probe Olfactory Receptors: These molecular probes can help identify and characterize the specific olfactory receptors that bind to this class of alicyclic ethers, shedding light on the fundamental mechanisms of smell.

This synergistic approach, where synthesis provides the tools for biological investigation, is essential for advancing our understanding of olfaction and for the rational design of new fragrance ingredients.

Exploration of New Reactivities and Unprecedented Transformational Pathways for Alicyclic Ethers

Beyond their synthesis, the inherent reactivity of alicyclic ethers like this compound offers fertile ground for discovering novel chemical transformations. While ethers are often considered relatively inert, modern synthetic methods are unlocking new ways to functionalize these stable scaffolds.

Future research is likely to explore:

C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the cyclohexane ring. This would allow for the direct conversion of the simple ether into more complex and valuable molecules without requiring a complete rebuilding of the molecular skeleton.

C-O Bond Activation: Investigating new methods for the controlled cleavage and transformation of the ether C-O bond. Under acidic conditions, ether cleavage can generate reactive oxocarbenium ion intermediates, which could potentially be trapped or guided into novel reaction pathways to create unprecedented molecular architectures. acs.org

Skeletal Rearrangements: Exploring the potential for acid-catalyzed or transition-metal-mediated rearrangements of the trimethylcyclohexane framework. Such transformations could provide rapid access to diverse and complex polycyclic structures from a simple starting material.

Isosteric Replacement: A more radical approach involves strategies like BN/CC isosterism, where C-C or C-H units are replaced with isoelectronic boron-nitrogen (BN) units. The synthesis of a 1,2-BN cyclohexane, an isostere of cyclohexane, has been reported, showcasing altered structure and reactivity. acs.org Applying this concept to alicyclic ethers could generate novel molecular frameworks with unique chemical and physical properties.

The meticulous characterization of byproducts from existing reactions can also be a source of discovery, potentially revealing unexpected but synthetically useful reaction pathways. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-1,1,5-trimethylcyclohexane, and how do reaction conditions influence yield?

The synthesis of structurally similar cyclohexane derivatives (e.g., 3-Ethylcyclohexanone) often involves Friedel-Crafts alkylation or acid-catalyzed etherification to introduce substituents like ethoxy groups . Key considerations include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) for electrophilic substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the ethoxy group.
  • Temperature control : Excessive heat can lead to byproducts like cyclohexene derivatives via elimination .
    Yield optimization requires monitoring intermediates via GC-MS or ¹H NMR to track substituent regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Resolve methyl and ethoxy group environments (e.g., δ 1.1–1.3 ppm for axial vs. equatorial methyl protons) .
  • IR spectroscopy : Confirm ether linkage (C-O-C stretch ~1100 cm⁻¹) and absence of carbonyl impurities .
  • Mass spectrometry (EI-MS) : Use high-resolution MS to distinguish molecular ion peaks from fragmentation patterns (e.g., loss of ethoxy group at m/z 45) .
    Comparative data from NIST Chemistry WebBook (e.g., cyclohexane derivatives) aids peak assignment .

Q. How does steric hindrance from the 1,1,5-trimethyl groups influence the compound’s reactivity?

The bulky 1,1,5-trimethyl groups enforce a boat or twist-boat conformation in the cyclohexane ring, reducing accessibility for nucleophilic attack at the 3-position. This steric strain can:

  • Slow reaction kinetics in substitution reactions (e.g., SN2 mechanisms).
  • Favor elimination pathways under basic conditions due to increased ring strain .
    Quantitative analysis via DFT calculations (e.g., B3LYP/6-31G**) can model transition-state energies .

Q. What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the ethoxy group .
  • Moisture control : Use molecular sieves in storage containers to avoid hydrolysis to cyclohexanol derivatives .
  • Temperature : Long-term stability tests (e.g., accelerated aging at 40°C for 6 months) are recommended for lab-scale batches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • DFT calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., electrophilic carbons) .
  • Molecular docking : Screen against cytochrome P450 enzymes to predict metabolic pathways (e.g., ethoxy group demethylation) .
  • MD simulations : Assess binding stability in lipid bilayers for drug delivery applications .
    Validation requires correlating computational results with experimental data (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

Discrepancies in properties like boiling point or solubility often arise from:

  • Impurity profiles : Use preparative HPLC to isolate isomers (e.g., axial vs. equatorial ethoxy conformers) .
  • Solvent effects in simulations : Adjust dielectric constants in DFT models to match experimental solvent environments .
    Cross-referencing with PubChem and ECHA databases ensures data reliability .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate reaction mechanisms involving this compound?

  • Tracer studies : Introduce ¹³C at the ethoxy group to track cleavage pathways via ¹³C NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to distinguish between concerted and stepwise mechanisms .
    Applications include studying acid-catalyzed ether hydrolysis or enzymatic oxidation .

Q. What advanced chromatographic techniques separate stereoisomers or conformational isomers?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • GC×GC-TOFMS : Two-dimensional GC resolves co-eluting isomers via volatility and polarity differences .
    Quantify isomer ratios using calibration curves from pure standards .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook (IR, MS) , PubChem (NMR) .
  • Computational Tools : Gaussian (DFT), AutoDock (molecular docking) .
  • Safety Protocols : ECHA guidelines for handling cyclohexane derivatives .

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